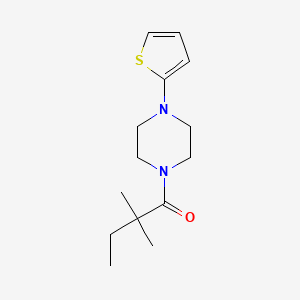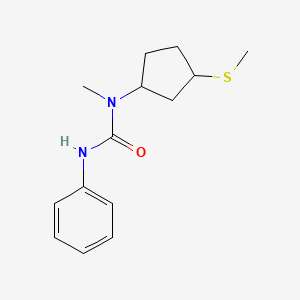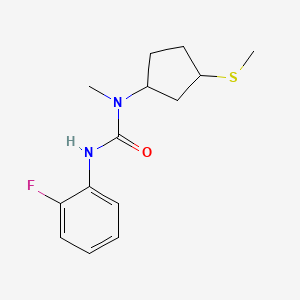![molecular formula C12H14N4OS B7582931 1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea](/img/structure/B7582931.png)
1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea involves the inhibition of various cellular pathways. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Moreover, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea has been found to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, which are essential for protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea in lab experiments include its high yield and purity, as well as its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea. One of the potential directions is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Moreover, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials. Additionally, this compound can be modified to improve its potency and selectivity towards specific cellular pathways. Furthermore, the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases, can be explored.
Conclusion
1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea is a chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. 1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea has been found to have anticancer, anti-inflammatory, and antioxidant properties. However, further studies are needed to determine its safety and efficacy in animal models and clinical trials. The potential applications of this compound in other fields of scientific research can also be explored in the future.
Métodos De Síntesis
1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea can be synthesized using different methods. One of the most commonly used methods is the reaction of 5-ethyl-2-bromomethylthiophene with 3-aminopyridazine in the presence of a catalyst. This reaction results in the formation of 1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea with high yield and purity.
Aplicaciones Científicas De Investigación
1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea has potential applications in various fields of scientific research. This compound has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-[(5-ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-2-9-5-6-10(18-9)8-13-12(17)15-11-4-3-7-14-16-11/h3-7H,2,8H2,1H3,(H2,13,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWDIXGQFLUSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CNC(=O)NC2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
![1-Cycloheptyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582864.png)


![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)



![1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)
![N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7582957.png)
![1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7582972.png)